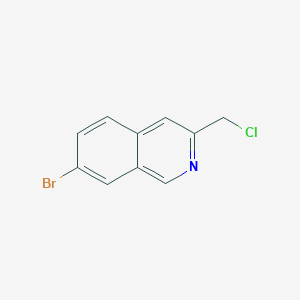![molecular formula C12H8Cl2N4O2S B15329716 3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15329716.png)
3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions, and a tosyl group at the 1 position of the pyrazolo[3,4-d]pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 4,6-dichloropyrimidine and hydrazine derivatives.
Introduction of the tosyl group: The tosylation reaction is carried out using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation reactions: Reagents such as hydrogen peroxide or other oxidizing agents can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atoms with amines would yield amino derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study cell cycle regulation and apoptosis due to its inhibitory effects on cyclin-dependent kinases.
Chemical Biology: It is employed in the design of molecular probes to investigate biological pathways involving kinases.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, preventing their interaction with substrates and thus blocking cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without the tosyl and chlorine substitutions.
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but lacks the tosyl group.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity and selectivity for CDKs, making it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C12H8Cl2N4O2S |
|---|---|
Molekulargewicht |
343.2 g/mol |
IUPAC-Name |
3,4-dichloro-1-(4-methylphenyl)sulfonylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H8Cl2N4O2S/c1-7-2-4-8(5-3-7)21(19,20)18-12-9(11(14)17-18)10(13)15-6-16-12/h2-6H,1H3 |
InChI-Schlüssel |
FPZWCSAFRIWPGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=NC=N3)Cl)C(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


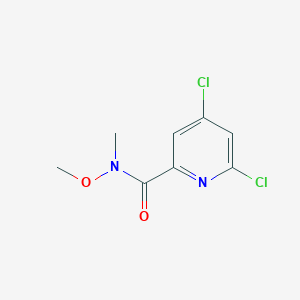

![5,6-dimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B15329672.png)
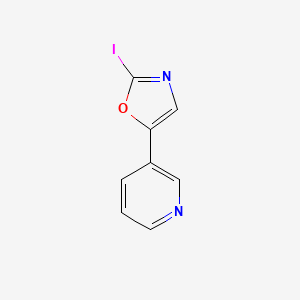
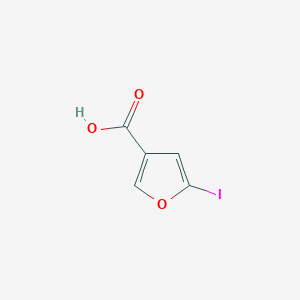

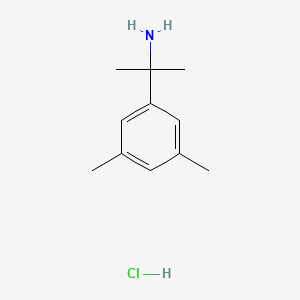
![3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15329694.png)
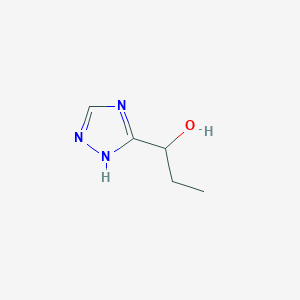
![4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid](/img/structure/B15329704.png)
![5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15329708.png)

![(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid](/img/structure/B15329720.png)
